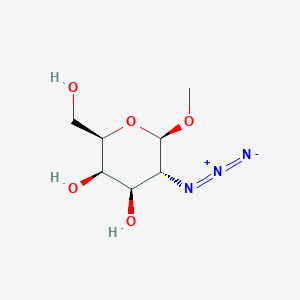

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside

Description

Properties

Molecular Formula |

C7H13N3O5 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |

InChI Key |

QYZPIZZUWJKSTF-XUUWZHRGSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically starts from methyl beta-D-galactopyranoside or protected derivatives thereof. The key transformation involves the substitution of the hydroxyl group at the C-2 position with an azido group, often achieved through azidation reactions on suitably activated intermediates.

Azidation via Triflate Intermediates

A common method involves converting the C-2 hydroxyl group into a good leaving group such as a triflate, followed by nucleophilic substitution with sodium azide:

- Step 1 : Protection of hydroxyl groups at positions 4 and 6 as benzylidene acetals to increase regioselectivity and stability.

- Step 2 : Treatment of methyl 4,6-O-benzylidene-alpha-D-galactopyranoside with trifluoromethanesulfonic anhydride (Tf2O) in pyridine at low temperature (-30 °C) to form the 2-triflate intermediate.

- Step 3 : Displacement of the triflate by sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperature (~75 °C) for 12 hours to yield this compound.

This method ensures high regio- and stereoselectivity, preserving the beta-configuration at the anomeric center.

Gold-Catalyzed Stereoselective Glycosylation

Recent advances have introduced a gold-catalyzed SN2 glycosylation strategy that allows the stereoselective synthesis of 2-azido-2-deoxy glycosides, including this compound derivatives:

- Utilizes glycosyl donors bearing a 1-naphthoate leaving group with an amide directing group.

- Gold catalysts activate the leaving group, and the amide directs nucleophilic attack via hydrogen bonding, promoting SN2 displacement.

- This method achieves excellent stereoselectivity, favoring the formation of either 1,2-cis or 1,2-trans glycosidic linkages under mild conditions.

- The reaction tolerates a wide range of acceptors and provides high yields (often >75%) with α/β ratios exceeding 20:1 in some cases.

This approach is particularly valuable for synthesizing complex oligosaccharides containing 2-azido-2-deoxy-beta-D-galactopyranoside units.

Multi-Step Functional Group Transformations

This compound can undergo further chemical modifications to access derivatives important for biological studies:

- Isopropylidenation : Protection of vicinal diols as isopropylidene acetals.

- Benzylation : Introduction of benzyl protecting groups on free hydroxyls.

- Acid hydrolysis : Removal of protecting groups selectively.

- Selective acetylation : Targeted acetylation of hydroxyl groups, e.g., at C-4.

- These steps allow the synthesis of derivatives such as methyl 4-O-acetyl-2-azido-6-O-benzyl-2-deoxy-beta-D-galactopyranoside, which serve as intermediates for further glycosylation or sulfation reactions.

Alternative Methods: Azidochlorination and Diazidization of Glycals

Patent literature describes azidochlorination and diazidization of glycals (unsaturated sugar derivatives) as alternative routes to azido sugars. These methods involve:

- Electrophilic addition of azide and chlorine across the double bond of glycals.

- Subsequent transformations to yield 2-azido-2-deoxy sugar derivatives.

- These approaches are less common for this compound but represent valuable synthetic alternatives.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Triflate Intermediate Azidation | Activation of C-2 OH as triflate, NaN3 substitution | High regio- and stereoselectivity; well-established | Requires low temperature and anhydrous conditions |

| Gold-Catalyzed SN2 Glycosylation | Gold catalyst, amide directing group, mild conditions | Excellent stereoselectivity; broad substrate scope | Requires specialized catalysts and ligands |

| Multi-Step Functional Group Transformations | Protection/deprotection, selective acetylation | Access to diverse derivatives for further synthesis | Multi-step, time-consuming |

| Azidochlorination/Diazidization of Glycals | Electrophilic addition on glycals | Alternative route; useful for complex sugar modifications | Less direct; may require additional steps |

Research Findings and Practical Considerations

- The triflate intermediate method remains a cornerstone for preparing this compound due to its reliability and reproducibility.

- The gold-catalyzed SN2 glycosylation method represents a breakthrough in stereoselective synthesis, enabling efficient construction of complex glycosides with high stereocontrol.

- Protection strategies such as benzylidene formation and benzylation are critical to achieving selectivity and stability during azidation and subsequent transformations.

- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, DMF), and catalyst acidity significantly influence yield and stereoselectivity.

- The azido group’s stability under various reaction conditions allows for subsequent functionalization, including click chemistry applications in medicinal chemistry and glycobiology.

Summary Table of Typical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield/Remarks |

|---|---|---|---|---|

| Triflate formation | Tf2O, pyridine, CH2Cl2 | -30 °C | 3 h | Formation of 2-triflate intermediate |

| Azide substitution | NaN3, DMF | 75 °C | 12 h | High yield of this compound |

| Gold-catalyzed glycosylation | Gold catalyst (Ph3PAu+), HNTf2, 1-naphthoate donors | 0 to -20 °C | 3-24 h | High stereoselectivity, yields ~75-95% |

| Protection/Deprotection | Benzylation, isopropylidenation, acid hydrolysis | Varies | Multi-step | Enables further functionalization |

Chemical Reactions Analysis

Azidochlorination and Diazidization

The azido group undergoes azidochlorination via a radical-mediated mechanism involving Fe³⁺ and ammonium peroxydisulfate. This reaction introduces a chloride at the C-1 position while retaining the azido group at C-2 .

Proposed mechanism :

-

Oxidation of Fe²⁺ to Fe³⁺ by ammonium peroxydisulfate.

-

Formation of a sulfate radical, which reacts with azide ions to generate an azide radical.

-

Radical attack at the C-2 carbon, followed by chloride substitution at C-1 .

Application : This method avoids racemization during glycosylation, making it suitable for antigen synthesis .

Stereoselective Glycosylation

The compound exhibits stereoselective reactivity in glycosylation reactions:

-

Gold-catalyzed SN2 reactions achieve high α-selectivity (>30:1 α/β ratio) under optimized conditions (e.g., 0.08 M in PhCF₃, −20 °C) .

-

Anomeric O-alkylation with cesium carbonate and primary triflates yields β-mannosides, demonstrating broad applicability in disaccharide synthesis .

Key factors influencing stereoselectivity :

-

Conformer distribution : 4-C-methyl groups destabilize tg conformers via syn-pentane interactions, favoring gg and gt conformers .

-

Reaction concentration : Lower concentrations improve α-selectivity in donor-acceptor systems .

| Reaction Conditions | α/β Ratio | Source |

|---|---|---|

| 0.08 M, −20 °C, Au catalyst | >30:1 | |

| 0.05 M, diphenyl sulfoxide | 3.2:1 |

Click Chemistry and Bioorthogonal Reactions

The azido group enables click chemistry (e.g., Huisgen cycloaddition) and conjugation to biomolecules. For example, ozonolysis of 9-decenyl derivatives generates aldehyde groups for protein conjugation without altering sugar stereochemistry .

Advantages :

-

Mild reaction conditions preserve biological activity.

-

Azide-to-amine reduction facilitates functional group diversification .

Nucleophilic Substitution

The azido group undergoes substitution with nucleophiles (e.g., thiols, amines) under catalytic conditions. This reaction is critical for synthesizing glycosylated derivatives with modified functional groups.

Example : Reduction of the azide to an amine group via H₂S or catalytic hydrogenation, enabling further acetylation or O-glycosylation .

Stability and Purity Considerations

Scientific Research Applications

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is a glycosylated compound with an azido group at the C-2 position of a deoxy sugar, derived from beta-D-galactopyranoside. The hydroxyl group at the second carbon is replaced by an azido group (-N₃), making it a crucial intermediate in glycoscience and medicinal chemistry. It is used as a building block in the synthesis of oligosaccharides and glycoconjugates for studying carbohydrate-protein interactions.

Applications in Scientific Research

This compound has applications in:

- Glycobiology It is employed as a building block in the synthesis of oligosaccharides and glycoconjugates to study carbohydrate-protein interactions.

- Synthesis of Glycosylated Drugs It is significant for its potential in the synthesis of glycosylated drugs.

- Oligosaccharide Synthesis It serves as a building block in oligosaccharide synthesis.

- Synthesis of methyl alpha- and beta-N-dansyl-D-galactosaminides Methyl alpha,beta-2-azido-2-deoxy-D-galactopyranoside is used as a starting material. It is reduced to methyl alpha,beta-2-amino-2-deoxy-D-galactopyranoside and treated with dansyl chloride to yield a mixture of methyl alpha,beta-N-dansyl-D-galactosaminides, which is then separated into individual anomeric forms . Methyl alpha-N-dansyl-D-galactosaminide is then used as a fluorescent indicator ligand in continuous substitution titrations to determine the association constants of nonchromophoric carbohydrates .

- Metabolic Chemical Reporter 2-azido-2-deoxy-glucose can be used as a metabolic chemical reporter of O-GlcNAc modifications in mammalian cells .

Interactions with Biological Molecules

This compound engages with biological molecules. Interaction studies focus on its ability to engage with biological molecules.

Structural Comparison

This compound shares structural similarities with other compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside | Contains an acetamido group instead of an azido group | More stable and less reactive than its azido counterpart |

| Methyl 2-amino-2-deoxy-beta-D-galactopyranoside | Contains an amino group at C-2 | Directly involved in biological processes like protein glycosylation |

| Methyl 3-azido-3-deoxy-beta-D-galactopyranoside | Azido group at C-3 instead of C-2 | Alters reactivity patterns compared to methyl 2-azido compound |

| Methyl 4-methoxycarbonylamino-2-deoxy-beta-D-galactopyranoside | Contains a methoxycarbonylamino group at C-4 | Provides different reactivity due to steric hindrance |

Mechanism of Action

The mechanism of action of methyl 2-azido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal . The compound’s azido group is highly reactive, making it a valuable tool in bioconjugation and labeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside belongs to a broader class of 2-modified galactosides. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Azido vs. Fluoro Groups: The azido group in the target compound offers superior reactivity in click chemistry compared to the inert C2-fluoro substituent in Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside . However, the fluoro derivative exhibits greater metabolic stability, making it suitable for in vivo studies.

- Azido vs. Acetamido: The azido group is chemically orthogonal, whereas the acetamido group in Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside mimics natural GalNAc residues, facilitating receptor-binding studies .

Solubility and Pharmacokinetics

- Methyl vs. Benzyl : The methyl group in the target compound enhances water solubility compared to benzyl derivatives, which are more lipophilic and suited for membrane-associated applications .

- Azidoethyl vs. Methyl : 2-Azidoethyl derivatives (e.g., ) introduce a flexible spacer, improving accessibility in multivalent interactions but reducing solubility .

Biological Activity

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside (MeAzGal) is a synthetic sugar derivative that has garnered interest in various biological applications due to its unique structural properties and reactivity. This article explores the biological activity of MeAzGal, focusing on its synthesis, functional implications, and potential therapeutic applications.

MeAzGal is characterized by the presence of an azido group, which imparts unique reactivity that can be exploited in various biochemical contexts. Its molecular formula is , and it typically exhibits a high purity (>98%) when synthesized .

Synthesis

The synthesis of MeAzGal can be achieved through various methods, including azidochlorination of protected galactose derivatives. One notable approach involves the conversion of beta-D-galactopyranosides into azido derivatives using azidochloride intermediates . This method allows for the selective introduction of the azido group while maintaining the integrity of the sugar structure.

1. Cellular Uptake and Metabolism

Research indicates that MeAzGal can be incorporated into cellular glycoproteins and glycolipids, facilitating studies on glycosylation processes. For instance, studies have shown that similar azido sugars can serve as metabolic reporters in mammalian cells, allowing for the tracking of glycan modifications . The incorporation of MeAzGal into cell-surface glycans has been demonstrated through strain-promoted azide-alkyne cycloaddition (SPAAC), highlighting its utility in bioorthogonal chemistry .

2. Immunological Applications

MeAzGal has potential applications in immunology, particularly in the development of glycan-based vaccines and therapeutics. Its ability to modify glycoproteins can enhance immune recognition and response. For example, synthetic glycoconjugates incorporating MeAzGal have been studied for their ability to elicit specific immune responses against pathogens .

3. Anticancer Properties

Recent investigations suggest that azido sugars like MeAzGal may possess anticancer properties by modulating glycosylation patterns associated with tumor progression. For instance, modifications in glycan structures have been linked to cancer cell metastasis and immune evasion. By altering these structures through the incorporation of MeAzGal, researchers aim to develop novel strategies for cancer treatment .

Case Studies

Several studies have highlighted the biological implications of azido sugars:

- Study 1 : A study examined the effects of 2-azido-2-deoxy-glucose (a related compound) on O-GlcNAcylation in cells. It was found that this modification plays a crucial role in various cellular processes, including signal transduction and stress responses .

- Study 2 : Another research focused on the synthesis and application of azido sugars in creating targeted drug delivery systems. The study demonstrated that conjugating drugs to azido sugars could enhance their specificity and reduce off-target effects in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. How is this compound used to study glycan-mediated pathogen-host interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.